Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1246532-96-6 . It has a molecular weight of 307.39 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-substituted chiral piperazines was reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate” consists of a piperazine ring substituted with a tert-butyl carboxylate group and a 4-amino-3-methoxyphenyl group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 476.5±45.0 °C and a predicted density of 1.154±0.06 g/cm3 . .Scientific Research Applications
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Scientific Field: Organic Chemistry
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Scientific Field: Biological Evaluation
- Application : Derivatives of N-Boc piperazine, which include tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
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Scientific Field: X-ray Diffraction Studies
- Application : This compound and its derivatives can be used in X-ray diffraction studies .
- Method of Application : The structures of the derivatives were confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The crystal structure of the derivatives features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .
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Scientific Field: Biological Evaluation
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Scientific Field: Drug Discovery
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Scientific Field: Material Science
Safety And Hazards
Future Directions
Piperazine derivatives, such as “Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate”, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities, making them interesting targets for future research .
properties
IUPAC Name |
tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-13(17)14(11-12)21-4/h5-6,11H,7-10,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADGPXZWMLVDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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